4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a combination of pyrazole, triazole, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3,4,5-trimethoxyphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under reflux conditions to yield the final triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azomethine bond can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Disulfides: from oxidation.
Amines: from reduction.
Thioethers: from substitution.
Scientific Research Applications
4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: has several applications in scientific research:
Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Research: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- 5-(Trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
The unique combination of the pyrazole and triazole rings with the trimethoxyphenyl group in 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol provides it with distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24N6O3S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H24N6O3S/c1-14-18(15(2)28(27-14)17-9-7-6-8-10-17)13-24-29-22(25-26-23(29)33)16-11-19(30-3)21(32-5)20(12-16)31-4/h6-13H,1-5H3,(H,26,33)/b24-13+ |
InChI Key |
WEAIAKBZSZSWET-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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